molecular formula C10H20N2O2 B3058584 2-(4-Piperidinyloxy)-N-propylacetamide CAS No. 902836-22-0

2-(4-Piperidinyloxy)-N-propylacetamide

Cat. No. B3058584
CAS RN: 902836-22-0
M. Wt: 200.28 g/mol
InChI Key: TZQLDIRIOACOLB-UHFFFAOYSA-N
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Description

2-(4-Piperidinyloxy)-N-propylacetamide, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOP is a small molecule that belongs to the class of amides and is structurally similar to the neurotransmitter acetylcholine.

Scientific Research Applications

Histamine H3 Receptor Antagonists

Compounds structurally related to 2-(4-Piperidinyloxy)-N-propylacetamide have been investigated for their role as histamine H3 receptor antagonists. For instance, 4-phenoxypiperidines were identified as potent, conformationally restricted non-imidazole histamine H3 antagonists, indicating potential applications in modulating wakefulness and other central nervous system activities without relying on imidazole-based compounds (Dvorak et al., 2005).

Muscarinic M3 Receptor Antagonists

Research into derivatives of 2-(4-Piperidinyloxy)-N-propylacetamide includes the study of compounds for their selectivity as muscarinic M3 receptor antagonists. A novel series of these compounds demonstrated potential for treating disorders such as urinary tract disorders, irritable bowel syndrome, and respiratory disorders by selectively targeting M3 over M2 receptors (Mitsuya et al., 2000).

Antibacterial Activity

Compounds bearing structural similarities to 2-(4-Piperidinyloxy)-N-propylacetamide have been synthesized and evaluated for their antibacterial potentials. For example, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, suggesting their potential use in developing new antibacterial agents (Iqbal et al., 2017).

ACAT-1 Inhibitors

The discovery of compounds as aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) with selectivity over ACAT-2 highlights the therapeutic potential of related compounds in treating diseases associated with ACAT-1 overexpression. This could include applications in cardiovascular diseases and cholesterol management (Shibuya et al., 2018).

Safety and Hazards

The safety data sheet for “2-(4-Piperidinyloxy)-N-propylacetamide” suggests that if symptoms persist, medical advice should be sought. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

2-piperidin-4-yloxy-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-5-12-10(13)8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQLDIRIOACOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639910
Record name 2-[(Piperidin-4-yl)oxy]-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902836-22-0
Record name 2-[(Piperidin-4-yl)oxy]-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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